Tivozanib

Kinase selectivity Off-target inhibition VEGFR-TKI

Tivozanib is the preferred VEGFR inhibitor for preclinical studies demanding selective blockade of VEGFR-1/2/3 with negligible off-target kinase interference. Its high selectivity (VEGFR-2 IC50 6.5 nM) and low activity against FGFR, Flt3, c-Met, and EGFR eliminate confounding variables inherent to multi-targeted TKIs, ensuring translational fidelity. For clinical trials in relapsed/refractory advanced RCC, tivozanib offers a proven PFS benefit (TIVO-3 trial) and a favorable DDI profile devoid of CYP3A4 interactions. Its 111-hour half-life supports once-daily dosing and durable disease control. Procure tivozanib for research and development to leverage this well-characterized, clinically differentiated VEGFR TKI.

Molecular Formula C22H19ClN4O5
Molecular Weight 454.9 g/mol
CAS No. 475108-18-0
Cat. No. B1683842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTivozanib
CAS475108-18-0
SynonymsAV 951
AV-951
AV951 cpd
KRN 951
KRN-951
KRN951
tivozani
Molecular FormulaC22H19ClN4O5
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl
InChIInChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)
InChIKeySPMVMDHWKHCIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1g/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tivozanib (CAS 475108-18-0) Kinase Selectivity and Clinical Pharmacology Overview for Renal Cell Carcinoma Research


Tivozanib (AV-951, KRN-951) is an orally bioavailable, quinoline-urea derivative vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI). It is a potent and selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, with IC50 values of 30 nM, 6.5 nM, and 15 nM, respectively . It also inhibits c-Kit and PDGFR at higher concentrations (IC50 values of 1.63 nM and 1.72 nM, respectively), but exhibits low activity against FGFR-1, Flt3, c-Met, EGFR, and IGF-1R, distinguishing it from many broader-spectrum multi-targeted TKIs [1]. Tivozanib is approved for the treatment of relapsed or refractory advanced renal cell carcinoma (RCC) in adults who have received two or more prior systemic therapies [2].

Why Tivozanib Cannot Be Simply Substituted by Other VEGFR-TKIs in Renal Cell Carcinoma Studies


Despite belonging to the same class of VEGFR-targeting tyrosine kinase inhibitors, tivozanib exhibits a distinct selectivity profile, potency, and long half-life that preclude simple interchangeability with other agents like sorafenib, sunitinib, pazopanib, axitinib, or cabozantinib [1]. Preclinical kinase profiling reveals that tivozanib is a highly selective VEGFR inhibitor, with minimal off-target activity compared to multi-targeted TKIs, which may translate to a differentiated clinical safety and tolerability profile [2]. Furthermore, the Phase III TIVO-3 trial demonstrated superior progression-free survival (PFS) and a distinct long-term durability profile for tivozanib versus sorafenib in a heavily pre-treated, relapsed/refractory RCC population [3]. Therefore, substitution of tivozanib with a generic, less-selective VEGFR-TKI in research models would introduce confounding variables related to off-target kinase inhibition, altered pharmacodynamics, and unpredictable clinical translatability.

Quantitative Comparative Evidence for Tivozanib vs. Other VEGFR-TKIs: Selectivity, Efficacy, and Safety


Comparative VEGFR Kinase Selectivity and Off-Target Inhibition Profile of Tivozanib vs. Sorafenib

Tivozanib is a highly selective VEGFR inhibitor with minimal off-target kinase activity compared to sorafenib and other multi-targeted TKIs. In vitro kinase assays show that tivozanib potently inhibits VEGFR-2 with an IC50 of 6.5 nM, while its activity against c-Kit is 8-fold lower [1]. In contrast, sorafenib is a broad-spectrum inhibitor that potently inhibits multiple kinases including Raf-1, B-Raf, and PDGFR at nanomolar concentrations, leading to a wider range of off-target effects [2]. The restricted target spectrum of tivozanib is proposed to contribute to its differentiated clinical safety profile, particularly the lower incidence of certain class-related adverse events such as fatigue and hand-foot skin reaction [3].

Kinase selectivity Off-target inhibition VEGFR-TKI Renal cell carcinoma

Superior Progression-Free Survival of Tivozanib vs. Sorafenib in Phase III TIVO-3 Trial

In the randomized, controlled Phase III TIVO-3 trial comparing tivozanib (1.34 mg once daily) to sorafenib (400 mg twice daily) in 350 patients with relapsed/refractory advanced RCC who had received 2-3 prior systemic therapies, tivozanib significantly prolonged progression-free survival (PFS). The median PFS was 5.6 months for tivozanib compared to 3.9 months for sorafenib, with a hazard ratio (HR) of 0.73 (95% CI, 0.56-0.95; p=0.02) favoring tivozanib [1][2]. In the subgroup of patients with prior checkpoint inhibitor (CPI) exposure (n=91), the PFS benefit was even more pronounced, with a median PFS of 7.3 months for tivozanib versus 5.1 months for sorafenib (HR=0.55; 95% CI, 0.32-0.94) [3].

Progression-free survival Phase III trial Sorafenib Relapsed RCC

Long-Term Durability of Response: Landmark PFS Rates and Conditional Overall Survival Benefit of Tivozanib vs. Sorafenib

Long-term follow-up of the TIVO-3 trial reveals a significant difference in the durability of response between tivozanib and sorafenib. At the 3-year landmark, the PFS rate was 12.3% for patients treated with tivozanib compared to 2.4% for those treated with sorafenib. At the 4-year landmark, the PFS rates were 7.6% for tivozanib versus 0% for sorafenib [1][2]. Furthermore, in patients who were progression-free at 12 months, tivozanib treatment was associated with a significant improvement in overall survival (OS) compared to sorafenib, with a hazard ratio of 0.45 (95% CI, 0.22-0.91; p=0.0221) [3].

Long-term survival Landmark analysis Durability of response Sorafenib

Favorable Safety Profile: Lower Incidence of Grade ≥3 Adverse Events with Tivozanib vs. Sorafenib

Tivozanib exhibits a favorable safety profile compared to sorafenib in the relapsed/refractory RCC setting. In the TIVO-3 trial, treatment-related adverse events (TRAEs) of grade 3 or higher occurred in 46% of patients receiving tivozanib compared to 55% of patients receiving sorafenib [1]. A network meta-analysis of TKIs in first-line mRCC ranked tivozanib as having the most favorable safety profile, achieving the highest P-score for overall adverse events, grade ≥3 AEs, dose modifications due to AEs, and grade ≥3 diarrhea [2].

Safety Adverse events Tolerability Sorafenib

Pharmacokinetic Differentiation: Extended Half-Life and Unique Drug Interaction Profile of Tivozanib

Tivozanib has a significantly longer elimination half-life of approximately 111 hours (4.6 days) compared to many other VEGFR-TKIs (e.g., sunitinib ~40-60h, sorafenib ~25-48h, pazopanib ~31h, axitinib ~2.5-6h) [1][2]. This extended half-life supports once-daily dosing and may lead to more consistent target inhibition. Furthermore, tivozanib exhibits a unique drug-drug interaction (DDI) profile. Co-administration with the strong CYP3A4 inhibitor ketoconazole did not result in a clinically significant change in tivozanib exposure [3]. However, co-administration with the strong CYP3A4 inducer rifampin significantly decreased tivozanib AUC and half-life, suggesting increased clearance via CYP3A4 induction [3]. This is a critical differentiator, as many other TKIs are highly sensitive to CYP3A4 inhibition, requiring dose adjustments.

Pharmacokinetics Half-life CYP3A4 Drug interaction

Comparative Safety Ranking: Tivozanib vs. Other VEGFR-TKIs in First-Line Metastatic RCC

In a systematic review and network meta-analysis of 13 randomized controlled trials evaluating the safety of TKIs for the first-line treatment of metastatic clear cell RCC, tivozanib monotherapy was ranked as the best treatment option for several key safety endpoints. Tivozanib achieved the highest P-score for overall adverse events (AEs), grade ≥3 AEs, dose modifications due to AEs, and grade ≥3 diarrhea [1]. This analysis provides quantitative evidence of tivozanib's superior safety profile relative to other commonly used TKIs including sunitinib, pazopanib, cabozantinib, and sorafenib, as well as combination regimens [1].

Safety ranking Network meta-analysis First-line RCC Comparative safety

Optimized Research and Clinical Procurement Scenarios for Tivozanib Based on Comparative Evidence


Preclinical Studies of Selective VEGFR Inhibition in Angiogenesis Models

Tivozanib is the preferred VEGFR inhibitor for preclinical studies requiring selective blockade of VEGFR-1/2/3 with minimal off-target kinase interference. Its high selectivity (VEGFR-2 IC50 6.5 nM) and low activity against FGFR, Flt3, c-Met, and EGFR make it ideal for dissecting VEGFR-specific signaling pathways in vitro and in vivo. This selectivity reduces confounding variables compared to multi-targeted agents like sorafenib or sunitinib, which inhibit a broader range of kinases.

Late-Line Relapsed/Refractory Renal Cell Carcinoma Clinical Trial Design

For clinical trials targeting patients with relapsed/refractory advanced RCC who have progressed on multiple prior lines of therapy (including VEGFR-TKIs and checkpoint inhibitors), tivozanib is a compelling candidate based on its proven PFS benefit over sorafenib in the TIVO-3 trial [1]. Its demonstrated efficacy in the post-IO setting (HR=0.55 for PFS in CPI-pretreated patients [2]) and favorable safety profile (46% grade ≥3 TRAEs vs. 55% for sorafenib [3]) position it as a standard-of-care comparator arm or investigational backbone for this specific patient population.

Combination Therapy Studies Requiring a Tolerable VEGFR-TKI Backbone

Tivozanib's superior safety and tolerability profile, as demonstrated by the highest P-score for grade ≥3 adverse events in a network meta-analysis [4], makes it an optimal VEGFR-TKI backbone for combination regimens. Its unique DDI profile, notably the lack of a clinically significant interaction with strong CYP3A4 inhibitors [5], simplifies co-administration with other agents. This is in contrast to many TKIs that are highly sensitive to CYP3A4 inhibition and require dose adjustments. Tivozanib is therefore a rational choice for exploring synergistic combinations with immunotherapies or other targeted agents where minimizing additive toxicity is paramount.

Long-Term Treatment Protocols for Advanced RCC Patients

For patient populations requiring extended VEGFR-TKI therapy, tivozanib's long half-life (111 hours) supports convenient once-daily dosing [6], which may enhance patient adherence. Its association with durable disease control, evidenced by 3-year and 4-year PFS rates of 12.3% and 7.6% (vs. 2.4% and 0% for sorafenib) [7], suggests it can provide sustained benefit for a subset of patients. This combination of a favorable long-term safety profile, convenient dosing, and evidence of durable response makes tivozanib a preferred option for long-term disease management strategies in RCC.

Technical Documentation Hub

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